molecular formula C18H12BrN3O3S B2385340 6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one CAS No. 328555-48-2

6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one

Cat. No. B2385340
CAS RN: 328555-48-2
M. Wt: 430.28
InChI Key: YQOMAMLHGGLVMA-UHFFFAOYSA-N
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Description

The compound “6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one” is a complex organic molecule with the molecular formula C18H12BrN3O3S. It is a derivative of coumarin, a type of organic compound that is commonly found in nature .


Synthesis Analysis

The synthesis of this compound or its similar derivatives often involves complex organic reactions. For example, coumarin derivatives can be synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The molecule contains a chromen-2-one ring, a thiadiazol ring, and a methoxyanilino group. Further structural analysis would require more specific data such as crystallographic or spectroscopic data.


Chemical Reactions Analysis

The compound, being a derivative of coumarin, could potentially participate in a variety of chemical reactions. Coumarin derivatives have been used as building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They have been used to synthesize a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

Scientific Research Applications

Extractive Spectrophotometric Detection of Tin (II)

This compound has been used in the extractive spectrophotometric detection of tin (II). The method involves the formation of a yellow-colored complex after the binding of 6-bromo-3-hydroxy-2-(5-methylfuran-2-yl)-4H-chromen-4-one (BHMF) and tin (II) in a 1:2 stoichiometry in a slightly acidic medium (HCl). The complex shows absorbance at 434 nm with respect to the blank reagent .

Synthesis of New Heterocycles as Potential Antiproliferative Agents

Coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles, and thiazoles have been synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one. These compounds have shown promising antitumor activity against liver carcinoma (HEPG2-1) .

Multidrug Resistance Reversal

6-Bromo-3-formylchromone has been used in a study to investigate the multidrug resistance reversal in human colon cancer and mouse lymphoma cells transfected with the human MDR1 gene .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, structural analysis, and potential biological activities. Given the wide range of biological activities exhibited by coumarin derivatives, this compound could potentially be a candidate for drug development or other applications in medicinal chemistry .

properties

IUPAC Name

6-bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3S/c1-24-13-5-3-12(4-6-13)20-18-22-21-16(26-18)14-9-10-8-11(19)2-7-15(10)25-17(14)23/h2-9H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOMAMLHGGLVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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